molecular formula C22H15ClFN3O4S B2798454 Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-29-6

Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2798454
CAS RN: 851949-29-6
M. Wt: 471.89
InChI Key: QFJPPPOPBILILY-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a chemical compound with various applications in scientific research. Its unique structure offers potential in the synthesis of new materials and development of pharmaceutical compounds. The molecular formula is C22H15ClFN3O4S and the average mass is 471.889 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thieno[3,4-d]pyridazine core substituted with a fluorophenyl group, a chlorobenzoyl-amino group, and an ethyl carboxylate group . This structure could potentially offer interesting chemical properties and reactivity.

Scientific Research Applications

Synthesis and Derivative Formation

  • Pyridazine Derivatives : Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is related to pyridazine derivatives, which are synthesized and undergo various reactions to form a range of heterocyclic compounds. These compounds have shown potential in creating fused heterocycles and pyrimidine derivatives (Deeb & Bayoumy, 1992) (Deeb & El-Abbasy, 2006).

  • Functional Pyrazolo Derivatives : The compound's reactivity has been explored in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, which are novel fluorescent molecules and potential inhibitors for monocotyledonous plants (Wu et al., 2006).

  • Electron Acceptor Compounds : Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate has been studied for its reactivity towards π-acceptors, leading to the synthesis of various electron acceptor compounds (Mohamed et al., 1996).

  • Pentacyclic Heterocycles Synthesis : The compound has been used to synthesize pyrrolo[1′,2′:1′,2′]pyrazino-[6′,5′:4,5]thieno[2,3-c]pyridazine derivatives and related pentacyclic heterocycles, indicating its versatility in creating complex heterocyclic structures (Radwan et al., 1994).

  • Antibacterial Activity Studies : Its derivatives have been synthesized and screened for antibacterial activity, contributing to the development of novel antimicrobial agents (Gad-Elkareem & El-Adasy, 2010).

  • Herbicidal Activities : Derivatives of this compound have been synthesized and evaluated for herbicidal activities, showcasing its potential in agricultural applications (Xu et al., 2008).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its potential applications in scientific research suggest that it could have interesting biological or chemical activity.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

properties

IUPAC Name

ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)23)17(15)21(29)27(26-18)13-9-7-12(24)8-10-13/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJPPPOPBILILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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